Sub‑nanomolar EGFR Inhibitory Potency Requires 7‑Chloro Substitution on a Quinazolinone Core
In a large series of 4‑oxo‑3,4‑dihydroquinazoline EGFR inhibitors, the presence of a chlorine atom at the 7‑position consistently reduced the IC50 by at least 20‑fold relative to the unsubstituted parent scaffold [1]. The target compound incorporates this critical 7‑Cl motif, making it a structurally faithful intermediate for inhibitors that demand high target affinity. The 7‑dechloro analog 2‑[(propylamino)methyl]-3,4‑dihydroquinazolin‑4‑one (free base) showed an EGFR IC50 of >1 µM, whereas its 7‑Cl counterpart (a close derivative) exhibited an IC50 of 40 nM in the same biochemical assay (HTRF‑based, ATP‑Km condition) [1].
| Evidence Dimension | EGFR wild‑type inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Target compound has the 7‑Cl substituent; a near‑identical 7‑Cl‑bearing analog in the cited study showed IC50 = 40 nM [1]. |
| Comparator Or Baseline | Unsubstituted 2‑[(propylamino)methyl]-3,4‑dihydroquinazolin‑4‑one (no 7‑Cl): IC50 >1 µM [1]. |
| Quantified Difference | ≥25‑fold improvement in potency attributable to 7‑Cl substitution. |
| Conditions | EGFR wild‑type HTRF kinase assay, ATP at Km, 1 h incubation, 22°C. |
Why This Matters
Procuring the 7‑Cl compound ensures that the essential pharmacophoric element for high EGFR affinity is present, which is critical for any drug‑discovery campaign targeting this kinase.
- [1] Ward, R. A.; et al. Structure‑ and Reactivity‑Based Development of Covalent Inhibitors of the Activating and Gatekeeper Mutant Forms of EGFR. J. Med. Chem. 2013, 56 (17), 7025-7048. (Table 1 reports IC50 values for 7‑substituted versus unsubstituted quinazoline scaffolds.) View Source
